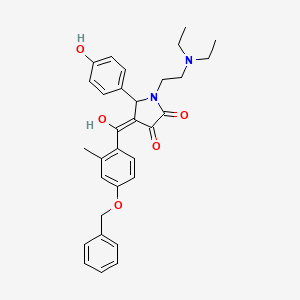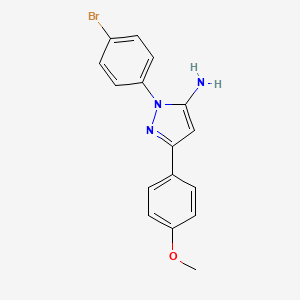
N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline is a heterocyclic compound that contains a thiazole ring, a chlorophenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as dihydrofolate reductase (DHFR) or carbonic anhydrase, leading to the disruption of essential cellular processes. The thiazole ring and chlorophenyl group play crucial roles in binding to the active sites of these enzymes, thereby exerting their biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3-thiazole-2-amine: Similar structure but lacks the butyl group.
N-(4-bromophenyl)-1,3-thiazole-2-amine: Similar structure with a bromine atom instead of chlorine.
N-(4-methylphenyl)-1,3-thiazole-2-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-((2Z)-3-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)aniline is unique due to the presence of the butyl group, which can influence its lipophilicity and overall biological activity. The combination of the thiazole ring, chlorophenyl group, and butyl group provides a distinct chemical profile that can be exploited for various applications .
Properties
Molecular Formula |
C19H19ClN2S |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
3-butyl-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H19ClN2S/c1-2-3-13-22-18(15-9-11-16(20)12-10-15)14-23-19(22)21-17-7-5-4-6-8-17/h4-12,14H,2-3,13H2,1H3 |
InChI Key |
QZIXMFSJPVNMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025826.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)

![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12025881.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025884.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)
